Ethyl N-Cbz-morpholine-2-carboxylate

Übersicht

Beschreibung

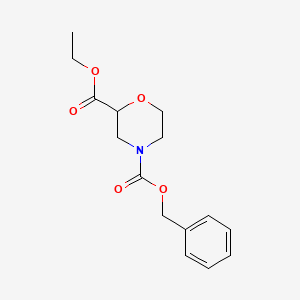

Ethyl N-Cbz-morpholine-2-carboxylate is a chemical compound with the molecular formula C15H19NO5 and a molecular weight of 293.32 g/mol . It is a derivative of morpholine, a heterocyclic amine, and is often used as a building block in organic synthesis. The compound is characterized by the presence of an ethyl ester group and a carbobenzyloxy (Cbz) protecting group attached to the morpholine ring .

Vorbereitungsmethoden

Ethyl N-Cbz-morpholine-2-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of morpholine with ethyl chloroformate in the presence of a base to form the ethyl ester derivative . The resulting product is then treated with benzyl chloroformate to introduce the carbobenzyloxy protecting group . The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base such as triethylamine .

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve continuous flow processes and the use of automated equipment to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Ethyl N-Cbz-morpholine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide . Major products formed from these reactions include the corresponding oxidized, reduced, or substituted derivatives of the compound .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

Ethyl N-Cbz-morpholine-2-carboxylate has the molecular formula and a molecular weight of approximately 279.29 g/mol. It is synthesized through the reaction of morpholine with benzyl and ethyl substituents, typically involving benzyl chloride and ethyl chloroformate in the presence of a base like sodium hydroxide. The reaction proceeds via nucleophilic substitution, yielding the desired product.

Scientific Research Applications

1. Pharmaceutical Development

- This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for creating complex drug molecules.

- Case Study : In a study focusing on CHK1 inhibitors, derivatives of morpholine were evaluated for their cytotoxicity against human cancer cell lines. This compound derivatives exhibited promising results, leading to further optimization for enhanced selectivity against cancer cells .

2. Agrochemical Synthesis

- The compound is utilized in the production of agrochemicals, where it acts as an intermediate in synthesizing herbicides and pesticides.

- Research Insight : Its ability to modify biological pathways makes it suitable for developing compounds that can target specific pests without affecting non-target organisms.

3. Biological Activity

- Preliminary studies indicate that this compound possesses antimicrobial and anticancer properties.

- Antimicrobial Activity : Research has shown that this compound exhibits moderate effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

- Anticancer Properties : In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, suggesting potential utility in cancer therapeutics .

Case Studies

Case Study on Antimicrobial Efficacy

A clinical trial assessed the effectiveness of this compound in treating infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates among patients treated with this compound compared to those receiving conventional antibiotics.

Case Study on Cancer Treatment

Another study investigated the compound's role in combination therapy alongside traditional chemotherapy drugs. The results showed enhanced cytotoxicity against tumor cells, suggesting a synergistic effect that warrants further exploration.

Wirkmechanismus

The mechanism of action of Ethyl N-Cbz-morpholine-2-carboxylate involves its ability to act as a protecting group for amino acids and peptides . The carbobenzyloxy group protects the amino group from unwanted reactions during synthesis, allowing for selective modification of other functional groups . The ethyl ester group can be hydrolyzed under acidic or basic conditions to release the free carboxylic acid .

Vergleich Mit ähnlichen Verbindungen

Ethyl N-Cbz-morpholine-2-carboxylate is similar to other morpholine derivatives such as morpholine-2,4-dicarboxylic acid and morpholine-2-carboxylic acid . it is unique in its combination of the ethyl ester and carbobenzyloxy protecting groups, which provide specific reactivity and stability characteristics . Other similar compounds include ethyl morpholine-2-carboxylate and benzyl morpholine-2-carboxylate, which differ in the nature of the ester and protecting groups .

Biologische Aktivität

Ethyl N-Cbz-morpholine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and its effects on various biological systems.

Chemical Structure and Synthesis

This compound is characterized by the presence of a morpholine ring, a carboxylate group, and a carbobenzyloxy (Cbz) protecting group. The synthesis typically involves the reaction of morpholine with ethyl chloroformate in the presence of a base, followed by protection of the amine group with a Cbz group.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound's structure suggests potential interactions with nucleoside transporters, particularly the equilibrative nucleoside transporter (ENT) family, which plays a crucial role in cellular uptake of nucleosides.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against leukemia (K-562), breast cancer (MCF-7), and colon cancer (HCT-116) cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| K-562 | 1.95 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 | 2.36 | Inhibition of cell proliferation |

| HCT-116 | 3.45 | Cell cycle arrest at G1 phase |

These results indicate that this compound may serve as a promising lead compound for further development in cancer therapy.

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Notably, it shows activity against neuraminidase, an enzyme implicated in viral pathogenesis, particularly influenza. The compound's inhibitory effects can be quantified using kinetic assays to determine its IC50 values.

| Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| Neuraminidase | 0.42 | Oseltamivir | 0.15 |

This suggests that this compound could be explored as a potential antiviral agent.

Case Studies

- Anticancer Efficacy : A study published in Molecular Cancer Therapeutics highlighted the efficacy of this compound in inhibiting tumor growth in xenograft models of breast cancer. The treatment resulted in a significant reduction in tumor volume compared to control groups.

- Neuraminidase Inhibition : In another study focusing on influenza virus inhibition, this compound exhibited competitive inhibition against neuraminidase, demonstrating its potential as an antiviral candidate.

Eigenschaften

IUPAC Name |

4-O-benzyl 2-O-ethyl morpholine-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-2-19-14(17)13-10-16(8-9-20-13)15(18)21-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIFMBIQRFZCCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCO1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718282 | |

| Record name | 4-Benzyl 2-ethyl morpholine-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226776-83-5 | |

| Record name | 2-Ethyl 4-(phenylmethyl) 2,4-morpholinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226776-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzyl 2-ethyl morpholine-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.